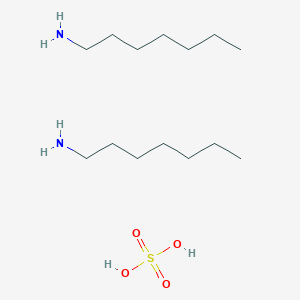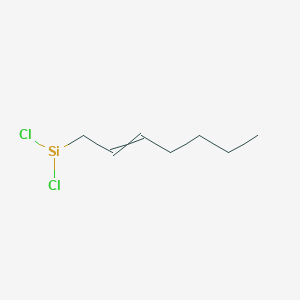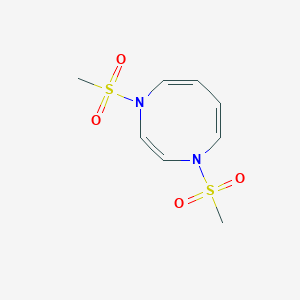
1,4-Di(methanesulfonyl)-1,4-dihydro-1,4-diazocine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Di(methanesulfonyl)-1,4-dihydro-1,4-diazocine is a heterocyclic compound characterized by the presence of two methanesulfonyl groups attached to a dihydrodiazocine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Di(methanesulfonyl)-1,4-dihydro-1,4-diazocine typically involves the condensation of glyoxal with methanesulfonyl amide (mesylamide) in an alkaline medium . The reaction proceeds through the formation of intermediate compounds, which are subsequently treated with sulfuric and nitric acids to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Di(methanesulfonyl)-1,4-dihydro-1,4-diazocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The methanesulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted diazocine compounds, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,4-Di(methanesulfonyl)-1,4-dihydro-1,4-diazocine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,4-Di(methanesulfonyl)-1,4-dihydro-1,4-diazocine involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit certain enzymes or receptors, leading to various biological effects. For example, its derivatives may act as calcium channel blockers, affecting the contraction of smooth muscle cells and leading to vasodilation .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dihydropyridine: Known for its use as a calcium channel blocker in the treatment of hypertension.
1,4-Dithiane-2,5-diol: Used in the synthesis of thiophenes.
1,4-Dimethylbenzene:
Uniqueness
1,4-Di(methanesulfonyl)-1,4-dihydro-1,4-diazocine is unique due to its dual methanesulfonyl groups, which impart distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
72160-96-4 |
|---|---|
Fórmula molecular |
C8H12N2O4S2 |
Peso molecular |
264.3 g/mol |
Nombre IUPAC |
1,4-bis(methylsulfonyl)-1,4-diazocine |
InChI |
InChI=1S/C8H12N2O4S2/c1-15(11,12)9-5-3-4-6-10(8-7-9)16(2,13)14/h3-8H,1-2H3 |
Clave InChI |
ZCSRGAGZRIFZRL-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)N1C=CC=CN(C=C1)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



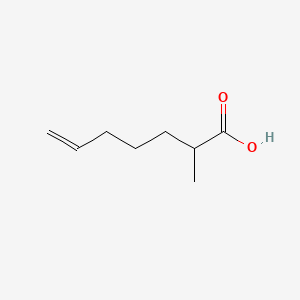

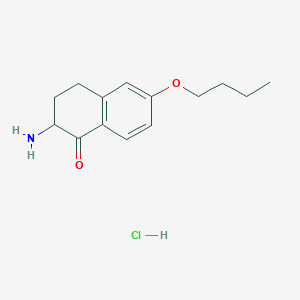

![(5R)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14459399.png)


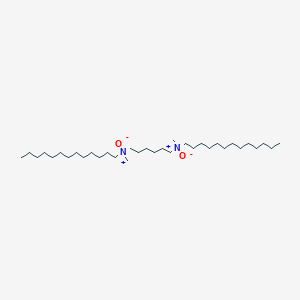

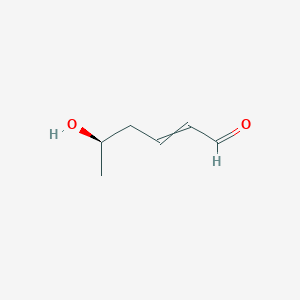
![2-{2-[4-(Diethylamino)phenyl]ethenyl}-N,N-diethyl-1,3-benzoxazol-6-amine](/img/structure/B14459426.png)
